N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine
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Overview
Description
N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is a complex organic compound that features an imidazole and benzimidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. This compound may also interfere with DNA replication or protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring system, similar to the core structure of the target compound.
N,N-Diethylbenzamide: Shares the N,N-diethylaminoethyl side chain but lacks the imidazole and benzimidazole rings.
Uniqueness
N,N-DIETHYL-N-[2-(2-PHENYL-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)ETHYL]AMINE is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of imidazole and benzimidazole rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H24N4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanamine |
InChI |
InChI=1S/C21H24N4/c1-3-23(4-2)14-15-24-20(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)22-21(24)25/h5-13,16H,3-4,14-15H2,1-2H3 |
InChI Key |
FYCHAUWGZCSFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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